molecular formula C13H16FN3 B2750138 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine CAS No. 1006465-11-7

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine

Cat. No.: B2750138
CAS No.: 1006465-11-7
M. Wt: 233.29
InChI Key: CVXHIGKCTJZPNC-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is a useful research compound. Its molecular formula is C13H16FN3 and its molecular weight is 233.29. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Agents

A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their potential as novel antipsychotic agents. These compounds, including variations of the pyrazole structure, showed promising results in behavioral animal tests without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents (Wise et al., 1987).

Inhibition of Monoamine Oxidase-B (MAO-B)

Research on benzyl-dimethyl-silyl-methanamines, including derivatives with a fluorobenzyl component, discovered their potent and selective inhibition of MAO-B in rat brain. This inhibition suggests potential applications in treating neurodegenerative diseases, specifically as anti-Parkinsonian agents due to the high selectivity for the B-form relative to the A-form of MAO (Danzin et al., 1989).

Luminescent Supramolecular Liquid Crystals

A family of compounds incorporating the 4-aryl-1H-pyrazole unit was synthesized, demonstrating the ability of this moiety to self-assemble by hydrogen bonding and display luminescent properties. This work opens avenues for the development of novel materials with potential applications in optical devices and sensors (Moyano et al., 2013).

Novel PDE9 Inhibitors for Alzheimer's Disease

The synthesis and characterization of 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) was reported. This compound's development for Alzheimer's disease treatment showcases the therapeutic applications of pyrazole derivatives in neurodegenerative disorders (Wunder et al., 2005).

Mechanically Triggered Fluorescence/Phosphorescence Switching

Research into the luminescence mechanochromism of Cu3Pz3-type complexes, which include pyrazolate ligands, revealed their potential for mechanically induced fluorescence and phosphorescence switching. This unique property could be exploited in the development of sensors, switches, and data storage materials (Xiao et al., 2014).

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-10-12(9-16-17(10)2)8-15-7-11-3-5-13(14)6-4-11/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXHIGKCTJZPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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